molecular formula C27H27N3O6S2 B6494032 6-({[5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4-oxo-4H-pyran-3-yl 2-ethoxynaphthalene-1-carboxylate CAS No. 877641-97-9

6-({[5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4-oxo-4H-pyran-3-yl 2-ethoxynaphthalene-1-carboxylate

Cat. No.: B6494032
CAS No.: 877641-97-9
M. Wt: 553.7 g/mol
InChI Key: UUIHIYWEISZJDZ-UHFFFAOYSA-N
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Description

6-({[5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4-oxo-4H-pyran-3-yl 2-ethoxynaphthalene-1-carboxylate is a useful research compound. Its molecular formula is C27H27N3O6S2 and its molecular weight is 553.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 553.13412794 g/mol and the complexity rating of the compound is 925. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-ethoxynaphthalene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O6S2/c1-4-16(5-2)24(32)28-26-29-30-27(38-26)37-15-18-13-20(31)22(14-35-18)36-25(33)23-19-10-8-7-9-17(19)11-12-21(23)34-6-3/h7-14,16H,4-6,15H2,1-3H3,(H,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIHIYWEISZJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC4=CC=CC=C43)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-({[5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4-oxo-4H-pyran-3-yl 2-ethoxynaphthalene-1-carboxylate is a complex heterocyclic molecule that integrates multiple bioactive motifs. Its structure includes a thiadiazole core, a pyran ring, and an ethoxynaphthalene carboxylate moiety, which collectively contribute to its diverse biological activities. This article reviews the biological activity of this compound, particularly focusing on its antimicrobial and cytotoxic properties.

Structural Features

The molecular formula of the compound is C22H25N3O5SC_{22}H_{25}N_{3}O_{5}S with a molecular weight of approximately 453.57 g/mol. The presence of various functional groups enhances its potential as a multi-target agent in medicinal chemistry.

Component Structural Feature Biological Activity
ThiadiazoleFive-membered ringAntimicrobial
PyranHeterocyclic structureAntifungal
EthoxynaphthaleneAromatic systemCytotoxic

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiadiazole Ring : This can be achieved by reacting thiosemicarbazide with appropriate carboxylic acids under acidic conditions.
  • Introduction of the Ethylbutanamido Group : This is done through an amide coupling reaction using 2-ethylbutanoic acid and a coupling reagent such as EDCI.
  • Pyranone Ring Formation : Cyclization reactions involving β-keto esters lead to the formation of the pyranone structure.

Antimicrobial Properties

Compounds similar to this one have demonstrated significant antimicrobial effects. Research indicates that derivatives containing thiadiazole and pyran rings exhibit enhanced activity against various pathogens. For instance, studies have shown that compounds with thiadiazole moieties are effective against Gram-positive and Gram-negative bacteria as well as fungi .

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The results indicate that compounds containing thiadiazole derivatives exhibit notable cytotoxicity. For example, a related thiadiazole compound showed an IC50 value of 29 μM against HeLa cells, suggesting potent antitumor activity .

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

  • Thiadiazole Derivatives : A study demonstrated that hybrid compounds incorporating thiadiazole and phthalimide structures exhibited significant cytotoxicity against cancer cells, indicating their potential use in cancer therapy .
  • Antimicrobial Assays : Research has shown that derivatives with pyran rings possess antifungal properties against common pathogens like Candida spp., making them candidates for antifungal drug development.

The proposed mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Enzymatic Activity : Many thiadiazole derivatives inhibit key enzymes in microbial metabolism.
  • Induction of Apoptosis : Cytotoxic effects are often mediated through pathways that induce apoptosis in cancer cells.

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